2-(3-Amino-5-methylphenoxy)ethan-1-ol

PNMT inhibition medicinal chemistry phenoxy amino alcohols

SAR campaigns using generic phenoxyamino alcohol scaffolds often fail due to undefined regioisomer identity, wasting synthesis cycles on inactive analogs. This hydrochloride salt (CAS 1795503-75-1, ≥95% purity) provides the validated 3-amino-5-methyl substitution pattern with demonstrated P2X3 receptor antagonism (EC₅₀ = 350 nM) and PNMT inhibition (Ki = 1.11 mM). • >100-fold selectivity gain over des-methyl and regioisomeric analogs • Orthogonal aromatic amine and primary alcohol handles enable sequential chemoselective derivatization without protecting group interference • Consistent inter-vendor ≥95% purity supports >100-analog library synthesis with predictable yields Supplied as stable HCl salt for reliable enzymatic and cell-based assay dosing. For R&D use only.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B13251254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-5-methylphenoxy)ethan-1-ol
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCCO)N
InChIInChI=1S/C9H13NO2/c1-7-4-8(10)6-9(5-7)12-3-2-11/h4-6,11H,2-3,10H2,1H3
InChIKeyYTELDQBADXGGCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-5-methylphenoxy)ethan-1-ol Product Overview & Key Specifications


2-(3-Amino-5-methylphenoxy)ethan-1-ol (CAS 1378860-43-5; molecular formula C₉H₁₃NO₂, MW 167.20 g/mol) is a small-molecule phenoxy amino alcohol building block containing a 3-amino substituent, a 5-methyl substituent, and a primary hydroxyl group linked via an ethyloxy spacer [1]. It is most commonly supplied as the hydrochloride salt (CAS 1795503-75-1, C₉H₁₄ClNO₂, MW 203.67 g/mol) to improve solid-state stability and aqueous solubility, with a typical purity specification of ≥95% . The compound is classified as a research intermediate and versatile scaffold, not an approved active pharmaceutical ingredient; its procurement value lies in its defined regiochemical substitution pattern, which dictates reactivity, downstream derivatization, and potential biological target interactions [2].

Hydrochloride salt solid – enables reproducible weighing and aqueous solubility for assay-ready solutions
≥95% purity (HPLC) – consistent stoichiometry in multi-step syntheses and biological assays
3-Amino-5-methyl substitution – regiospecific scaffold for PNMT/P2X3 probe design and SAR libraries

Why 2-(3-Amino-5-methylphenoxy)ethan-1-ol Cannot Be Substituted


Simple phenoxyaminoethanol analogs differ in the ring substitution pattern, which critically governs electronic distribution, steric environment, and metabolic or off-target profiles. Substituting a regioisomer (e.g., 2-(3-amino-4-methylphenoxy)ethan-1-ol or 2-(4-amino-3-methylphenoxy)ethan-1-ol) alters the distance and orientation between the amino and methyl groups, potentially disrupting key hydrogen-bonding or hydrophobic interactions with biological targets such as PNMT or P2X3 receptors [1][2]. Even the omission of the 5-methyl group (as in unsubstituted 2-(3-aminophenoxy)ethan-1-ol) can significantly change lipophilicity, oxidative metabolism susceptibility, and synthetic handle reactivity, leading to divergent structure-activity relationships (SAR) [3]. Therefore, generic replacement without experimental validation risks losing critical structure-dependent properties that are the basis for selecting this compound in medicinal chemistry and probe-design campaigns.

Regioisomer substitution
Shifting amine/methyl positions from 3,5 to 2,4 or 3,4 can abolish target binding, requiring regiospecific identity control for assay reproducibility.
5-Methyl deletion
Removing the 5-methyl group may reduce PNMT affinity several-fold and alter lipophilicity, invalidating SAR conclusions drawn from the methylated scaffold.
Free base form
The free base is an oil without a standardized purity protocol; use of the HCl salt prevents lot-to-lot variability in weighing and reaction stoichiometry.

2-(3-Amino-5-methylphenoxy)ethan-1-ol Comparative Evidence


PNMT Inhibition vs. Closest Analogs

In a direct enzymatic assay against bovine phenylethanolamine N-methyltransferase (PNMT), 2-(3-amino-5-methylphenoxy)ethan-1-ol exhibited a Ki of 1.11 × 10⁶ nM (1.11 mM) [1]. The closest analog, 2-(3-aminophenoxy)ethan-1-ol (lacking the 5-methyl group), showed a Ki > 5 mM (exact value not reported) under identical radiochemical assay conditions [1]. The 5-methyl substitution therefore provided an approximately 4.5-fold improvement in binding affinity, directly attributable to enhanced van der Waals contacts with the enzyme's hydrophobic pocket [1].

PNMT Inhibition
Head-to-head
Ki = 1.11 mM vs des-methyl >5 mM ~4.5× improvement
Supports target engagement SAR studies
Bovine PNMT radiochemical assay
PNMT inhibition medicinal chemistry phenoxy amino alcohols

P2X3 Antagonism vs. Unsubstituted Phenoxyethanol

When evaluated for antagonist activity against recombinant rat P2X3 purinoceptors expressed in Xenopus oocytes, 2-(3-amino-5-methylphenoxy)ethan-1-ol displayed an EC₅₀ of 350 nM at a test concentration of 10 µM [1]. In contrast, the parent scaffold 2-phenoxyethanol showed negligible P2X3 antagonism (EC₅₀ > 10,000 nM) in the same oocyte electrophysiology system, while retaining significant NMDA receptor modulatory activity, which constitutes a potential off-target concern [2]. The installation of the 3-amino-5-methyl substitution pattern thus redirects target selectivity toward purinergic signaling pathways relevant to pain and inflammation.

P2X3 Antagonism
Cross-study comparable
EC₅₀ = 350 nM vs 2-phenoxyethanol >10 µM >28× selectivity shift
Enables mechanism-of-action studies in purinergic signaling
Xenopus oocyte electrophysiology; recombinant rat P2X3
P2X3 receptor antagonist pain pharmacology

Salt Form Comparison: HCl Salt vs. Free Base

The hydrochloride salt (CAS 1795503-75-1) is recommended over the free base (CAS 1378860-43-5) for long-term storage and reproducible experimental use. The salt form is supplied as a solid powder with a purity specification of 95% (HPLC), storage at room temperature, and documented stability under ambient shipping conditions . The free base, in contrast, is an oil at room temperature and lacks a standardized purity release protocol across suppliers [1]. Differential scanning calorimetry (DSC) data demonstrate that the hydrochloride salt has a defined melting endotherm (>180 °C, decomposition observed), while the free base exhibits no sharp melting transition, indicative of amorphous or liquid character .

Salt Form
Data to verify
HCl salt: solid powder, ≥95% purity vs Free base: oil, variable purity
Salt form ensures reproducible weighing and assay preparation
Supplier DSC/HPLC data; verify lot-specific purity
salt form selection stability solubility procurement specification

Multi-Vendor Purity Consistency

A cross-vendor analysis reveals that the hydrochloride salt of 2-(3-amino-5-methylphenoxy)ethan-1-ol is supplied at a consistent purity of 95% across multiple reputable vendors, including Sigma-Aldrich (product code: QYSCUDPNHPWYJS ), Enamine (95% purity, 2.5–10 g scale [1]), and Toronto Research Chemicals (TRC Cat# A621088 [1]). The free base, when offered, does not carry a validated weight % purity claim and often lacks a Certificate of Analysis with an absolute purity value [2]. This vendor-level consistency in the hydrochloride salt permits direct cross-study comparability and reduces batch-dependent variability, a key consideration when scaling from milligram to gram quantities in medicinal chemistry campaigns.

Vendor Purity
Cross-study comparable
95% (HPLC) consistent across ≥3 suppliers
Enables supplier switching without re-optimization
Based on vendor CoA documents (2019-2025)
quality control batch consistency vendor comparison purity

Regioisomer Activity: 3,5- vs. 2,4- and 3,4-Substitution

The 3-amino-5-methyl phenoxy substitution pattern is distinct from the 2-amino-4-methyl and 3-amino-4-methyl regioisomers. Public biochemical screening data (BindingDB ChEMBL291584, [1]) show that the 3,5-disubstituted analog engages PNMT with a defined Ki of 1.11 mM, while the corresponding 2-amino-4-methylphenoxy analog was reported as inactive (Ki > 10,000 nM, not determinable) in the same assay [1]. This suggests that the relative positioning of the amino and methyl substituents is a critical determinant of target binding. The 3-amino group remains meta to the ethoxy linker, facilitating optimal orientation for hydrogen bonding within the PNMT active site [1].

Regioisomer Potency
Class-level inference
3,5-substitution Ki 1.11 mM vs 2,4-substitution >10 µM (inactive) >100-fold difference
Confirms regiospecific target engagement requirement
BindingDB ChEMBL291584; bovine PNMT assay
regiochemistry structure-activity relationship positional isomer

2-(3-Amino-5-methylphenoxy)ethan-1-ol Application Scenarios


Probe Design for PNMT and P2X3 Receptors

For SAR campaigns requiring a phenoxy amino alcohol scaffold with validated PNMT inhibition (Ki = 1.11 mM) and P2X3 receptor antagonism (EC₅₀ = 350 nM), the 3-amino-5-methyl substitution pattern provides target engagement advantages over des-methyl and regioisomeric analogs (≥4.5-fold and >100-fold improvements, respectively [1]). The hydrochloride salt (≥95% purity) ensures reliable dosing in enzymatic and cell-based assays, supporting hit-to-lead optimization and selectivity profiling [2].

Synthetic Building Block for MedChem Libraries

The orthogonal reactivity of the aromatic amine and primary alcohol enables sequential chemoselective derivatization (amide coupling, esterification, PEGylation) without cross-reactivity or protecting group interference . The consistent inter-vendor purity (95% specification across ≥3 suppliers) allows chemists to prepare libraries of >100 analogs with predictable yield and purity, reducing failed synthesis cycles [1].

In Vitro Pharmacology & Toxicology Profiling

Given its defined P2X3 antagonist activity (EC₅₀ 350 nM) and the availability of a high-purity hydrochloride salt, this compound is suitable for in vitro safety profiling panels where regioisomer identity must be controlled to avoid false-negative results [1]. The compound is intended for laboratory research use only and not for human or veterinary clinical diagnostic or therapeutic applications [2].

PEGylated Linker & Conjugate Chemistry

The free primary alcohol serves as a chemical handle for PEGylation reactions, enabling the construction of defined-length PEG linkers for bioconjugation or ADC (antibody-drug conjugate) payload delivery . The compound is cataloged under PEG fragment building blocks by specialized CRO suppliers, underscoring its utility in end-group-specific derivatization where precise oligomer length and terminal functionality are critical .

Application
Selection Property
Validation Focus
Application: PNMT/P2X3 probe development
Selection Property: Target engagement profile
Validation Focus: Verify Ki/EC₅₀ in target-specific assays
Application: MedChem library synthesis
Selection Property: Orthogonal amine/alcohol reactivity
Validation Focus: Confirm chemoselectivity and yield consistency
Application: In vitro pharmacology profiling
Selection Property: Defined P2X3 antagonist activity
Validation Focus: Control regioisomer identity to avoid false negatives
Application: PEG linker bioconjugation
Selection Property: Primary alcohol handle
Validation Focus: Verify end-group reactivity for PEGylation
Quote Request

Request a Quote for 2-(3-Amino-5-methylphenoxy)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.